molecular formula C31H32ClNO6 B283840 ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE

ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE

Cat. No.: B283840
M. Wt: 550 g/mol
InChI Key: IRLCJGNREGDZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE can be compared with other similar compounds, such as other esters or phenoxy derivatives. Its uniqueness lies in its specific structure and the combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include ethyl acetate, methyl butyrate, and other phenoxy esters, each with their own unique characteristics and applications.

Properties

Molecular Formula

C31H32ClNO6

Molecular Weight

550 g/mol

IUPAC Name

ethyl 2-[5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl]phenoxy]acetate

InChI

InChI=1S/C31H32ClNO6/c1-4-38-28(36)17-39-27-16-21(32)20(15-26(27)37-3)29-30-22(7-5-9-24(30)34)33(19-13-11-18(2)12-14-19)23-8-6-10-25(35)31(23)29/h11-16,29H,4-10,17H2,1-3H3

InChI Key

IRLCJGNREGDZMG-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)C)OC

Origin of Product

United States

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